molecular formula C27H33N3O3 B14070966 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B14070966
M. Wt: 447.6 g/mol
InChI Key: QCCVECHPSPNWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol . It is a versatile chemical used in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine typically involves the reaction of o-aminophenol with formaldehyde and a methylating agent under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the oxazine ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. High-throughput mechanochemistry has been applied to the parallel synthesis of benzoxazine derivatives, including 3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine . This method involves a one-pot, three-component reaction that is efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted benzoxazines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position can enhance its stability and modify its interaction with molecular targets .

Properties

Molecular Formula

C27H33N3O3

Molecular Weight

447.6 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/3C9H11NO/c3*1-7-6-10-8-4-2-3-5-9(8)11-7/h3*2-5,7,10H,6H2,1H3

InChI Key

QCCVECHPSPNWMP-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1.CC1CNC2=CC=CC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.